molecular formula C18H15ClN2O3S3 B2848486 Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate CAS No. 477568-29-9

Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate

Cat. No. B2848486
CAS RN: 477568-29-9
M. Wt: 438.96
InChI Key: QLRDWRYFYNTNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H15ClN2O3S3 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The chemical compound has been the subject of research due to its intriguing structure, which incorporates thiophene and benzothiophene moieties. Such compounds have been synthesized and studied for their potential as cytotoxic agents against cancer cell lines. For example, Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, evaluating their anti-cancer properties against various tumor cell lines, demonstrating significant anti-proliferative activity (Mohareb, Abdallah, Helal, & Shaloof, 2016). This suggests potential applications in cancer research and treatment.

Applications in Material Science

In material science, derivatives of thiophene have been utilized in the synthesis of luminescent materials and optical molecular switches. For instance, Teiber and Müller (2012) developed a method for synthesizing luminescent 2,4-disubstituted thiophenes, highlighting their potential in creating advanced materials with specific optical properties (Teiber & Müller, 2012).

Antiproliferative and Antimicrobial Activities

Research has also explored the antiproliferative and antimicrobial properties of thiophene derivatives. Ghorab et al. (2013) investigated novel thiophene derivatives for their antiproliferative activity, finding that some compounds exhibited remarkable activity against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013). Additionally, Abu‐Hashem, Abu-Zied, and El-Shehry (2011) synthesized thiophene derivatives with antimicrobial screening showing promising activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S3/c1-3-24-17(23)14-9(2)8-12(27-14)20-18(25)21-16(22)15-13(19)10-6-4-5-7-11(10)26-15/h4-8H,3H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDWRYFYNTNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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